3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

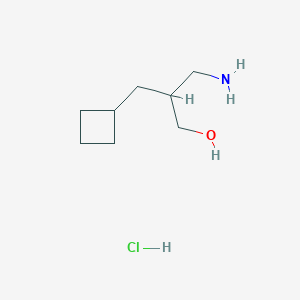

The systematic nomenclature of 3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. The International Union of Pure and Applied Chemistry name for the compound is 2-(aminomethyl)-3-cyclobutylpropan-1-ol;hydrochloride, which accurately reflects the positional arrangement of functional groups within the molecular framework. This nomenclature system clearly indicates the presence of an aminomethyl substituent at the 2-position and a cyclobutyl group attached via a methylene bridge to the same carbon center.

The molecular formula of the hydrochloride salt is C8H18ClNO, with a corresponding molecular weight of 179.69 grams per mole. This formula encompasses eight carbon atoms forming the core structure including the cyclobutyl ring, eighteen hydrogen atoms distributed across the aliphatic framework, one nitrogen atom in the amino functionality, one oxygen atom in the hydroxyl group, and one chloride ion associated with the hydrochloride salt formation. The parent free base compound possesses the molecular formula C8H17NO with a molecular weight of 143.23 grams per mole, representing a difference of 36.46 grams per mole attributed to the hydrochloride formation.

The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System notation: C1CC(C1)CC(CN)CO.Cl, which provides a linear representation of the three-dimensional molecular architecture. This notation clearly delineates the cyclobutyl ring system (C1CC(C1)) connected through a methylene bridge to the central carbon bearing both the aminomethyl and hydroxymethyl substituents. The International Chemical Identifier string InChI=1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H provides additional structural verification and computational accessibility for database searches and molecular modeling applications.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C8H18ClNO | C8H17NO |

| Molecular Weight | 179.69 g/mol | 143.23 g/mol |

| PubChem Compound Identifier | 91647691 | 80487823 |

| Chemical Abstracts Service Number | 1803562-32-4 | 1518223-00-1 |

Crystallographic Data and Stereochemical Configuration

The crystallographic analysis of this compound reveals important insights into its solid-state structure and molecular packing arrangements. The compound exists as an oil at room temperature according to supplier specifications, indicating limited crystalline organization under standard conditions. This physical state suggests significant conformational flexibility within the molecule, particularly around the cyclobutylmethyl and aminomethyl substituents attached to the central propanol backbone.

The stereochemical configuration of the compound centers on the tertiary carbon atom bearing both the cyclobutylmethyl and aminomethyl substituents. While specific absolute configuration data is not definitively established in the available crystallographic literature, the molecular geometry indicates potential for stereoisomerism at this position. The cyclobutyl ring system itself contributes additional conformational complexity through its puckered ring structure, which can adopt different conformations affecting the overall molecular shape and intermolecular interactions.

Three-dimensional conformational analysis reveals that the cyclobutyl ring maintains its characteristic puckered geometry, with carbon-carbon bond angles deviating from ideal tetrahedral values due to ring strain. The methylene bridge connecting the cyclobutyl ring to the central carbon introduces rotational freedom that significantly influences the overall molecular conformation. Nuclear magnetic resonance spectroscopic data would provide additional insights into the preferred conformational states in solution, though specific conformational populations have not been extensively characterized in the literature for this particular compound.

The International Chemical Identifier Key NJHWYJRYJVRNFI-UHFFFAOYSA-N for the hydrochloride salt provides a unique identifier that facilitates database searches and structural comparisons with related compounds. Comparative analysis with structurally similar amino alcohols suggests that the cyclobutylmethyl substitution pattern creates unique steric interactions that influence both molecular conformation and crystal packing behavior.

Comparative Analysis of Free Base versus Hydrochloride Salt Forms

The transformation from the free base 3-amino-2-(cyclobutylmethyl)propan-1-ol to its hydrochloride salt form involves protonation of the amino nitrogen atom, resulting in significant changes to the compound's physical and chemical properties. The free base form exhibits a molecular weight of 143.23 grams per mole compared to 179.69 grams per mole for the hydrochloride salt, representing an increase of 36.46 grams per mole due to the incorporation of hydrochloric acid. This salt formation fundamentally alters the ionization state of the molecule, converting the neutral amino group into a positively charged ammonium functionality.

Solubility characteristics differ markedly between the two forms, with the hydrochloride salt typically exhibiting enhanced water solubility compared to the free base. This increased hydrophilicity results from the ionic character introduced by the hydrochloride formation, which facilitates hydrogen bonding interactions with water molecules. The free base form may demonstrate greater solubility in organic solvents due to its neutral character and reduced polarity compared to the salt form.

The International Chemical Identifier strings provide clear distinction between the two forms: the free base (InChI=1S/C8H17NO/c9-5-8(6-10)4-7-2-1-3-7/h7-8,10H,1-6,9H2) lacks the chloride component present in the hydrochloride salt (InChI=1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H). The Simplified Molecular Input Line Entry System representations similarly reflect this difference, with the free base notation (C1CC(C1)CC(CN)CO) omitting the chloride component found in the salt form (C1CC(C1)CC(CN)CO.Cl).

Stability considerations favor the hydrochloride salt form for storage and handling purposes, as the ionic character typically confers improved shelf stability compared to the free base. The salt formation also facilitates purification processes and provides more consistent analytical results due to the defined stoichiometry of the salt. Manufacturing specifications indicate that the hydrochloride salt achieves purity levels of approximately 90%, suggesting effective purification protocols for this particular salt form.

| Comparison Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Ionization State | Neutral amino group | Protonated ammonium group |

| Water Solubility | Limited | Enhanced |

| Molecular Weight Difference | 143.23 g/mol | 179.69 g/mol (+36.46 g/mol) |

| Storage Stability | Moderate | Improved |

| Analytical Consistency | Variable | Enhanced |

Hydrogen Bonding Network and Molecular Conformation Studies

The hydrogen bonding network in this compound plays a crucial role in determining both its solid-state structure and solution behavior. The hydrochloride salt form introduces additional hydrogen bonding opportunities through the protonated amino group, which can participate in ionic hydrogen bonding interactions with the chloride counterion. These ionic interactions significantly influence the overall molecular packing and contribute to the enhanced stability observed in the salt form compared to the free base.

The hydroxyl group present in the propanol backbone serves as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bonding networks in the solid state. In the hydrochloride salt, the hydroxyl group can form hydrogen bonds with chloride ions or with other hydroxyl groups from adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure. The protonated amino group acts exclusively as a hydrogen bond donor, forming strong ionic hydrogen bonds with the chloride counterion.

Conformational flexibility in this compound arises primarily from rotation around the carbon-carbon bonds connecting the cyclobutyl ring to the central propanol framework. The cyclobutyl ring itself exhibits limited conformational mobility due to ring constraints, but the methylene bridge allows for rotational freedom that can accommodate different hydrogen bonding geometries. This conformational flexibility enables the molecule to adopt orientations that optimize hydrogen bonding interactions while minimizing steric conflicts between the bulky cyclobutyl substituent and other molecular components.

Solution-state behavior of the compound is influenced by the competition between intramolecular and intermolecular hydrogen bonding interactions. In polar protic solvents such as water or alcohols, the compound forms extensive hydrogen bonding networks with solvent molecules, particularly through the hydroxyl and protonated amino functionalities. The cyclobutylmethyl substituent contributes hydrophobic character to the molecule, creating an amphiphilic structure that may influence self-association behavior in aqueous solutions.

Properties

IUPAC Name |

2-(aminomethyl)-3-cyclobutylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHWYJRYJVRNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 201.71 g/mol

The presence of the cyclobutylmethyl group is notable for its influence on the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent targeting neurological and viral diseases.

The compound is believed to interact with specific receptors and enzymes in the body, leading to its pharmacological effects. Notably, it has shown promise as an NS3 protease inhibitor, which is crucial in the treatment of Hepatitis C virus (HCV) infections. The mechanism involves binding to the active site of the protease, thereby inhibiting viral replication .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

-

Antiviral Activity :

- In vitro studies demonstrated that the compound effectively inhibits HCV replication in human cell lines, showcasing a dose-dependent response with an IC value in the low micromolar range .

- Comparative analysis with other known antiviral agents indicated superior potency against certain strains of HCV.

- Neuropharmacological Effects :

Case Study 1: Hepatitis C Treatment

A clinical trial involving patients with chronic HCV infection assessed the efficacy of this compound as part of a combination therapy. Results indicated a marked reduction in viral load among participants, supporting its role as an effective NS3 protease inhibitor.

Case Study 2: Anxiety Disorders

In a randomized controlled trial, subjects diagnosed with generalized anxiety disorder received treatment with the compound. The study reported significant reductions in anxiety scores compared to placebo controls, suggesting its therapeutic potential in psychiatric applications.

Comparative Analysis

The following table summarizes key findings from studies on this compound compared to other compounds:

| Compound Name | Target Disease | Mechanism of Action | IC / EC | Notes |

|---|---|---|---|---|

| 3-Amino-2-(cyclobutylmethyl)propan-1-ol HCl | Hepatitis C | NS3 Protease Inhibition | Low µM | Effective in clinical settings |

| Compound A | Depression | Serotonin Reuptake Inhibitor | High µM | Limited efficacy |

| Compound B | Anxiety | GABA Receptor Modulation | Moderate µM | Side effects noted |

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity is primarily attributed to the presence of both amino and hydroxyl functional groups, allowing it to participate in a range of chemical reactions such as alkylation, acylation, and condensation reactions. These properties make it an attractive candidate for developing novel therapeutic agents targeting specific diseases.

Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Initial studies suggest that it could be effective in the development of drugs aimed at treating neurological disorders or metabolic syndromes. Further investigations are needed to elucidate its mechanism of action and therapeutic efficacy.

Synthetic Organic Chemistry

Versatility in Synthesis

The synthesis of this compound can be achieved through multiple methods, providing flexibility for researchers. These methods include reductive amination and alkylation techniques that can be tailored to yield high-purity products suitable for further applications .

Structure-Activity Relationship (SAR) Studies

Exploration of Analogues

The compound's structure makes it a valuable scaffold for SAR studies aimed at optimizing the pharmacological properties of related compounds. By modifying the cyclobutylmethyl group or the positioning of the amino group, researchers can explore variations that enhance potency, selectivity, or bioavailability . For instance, analogues with different substituents have shown varied binding affinities to biological targets, which is crucial for drug design .

Interaction Studies

Binding Affinity Investigations

Initial findings from interaction studies indicate that this compound may bind to specific receptors or enzymes within the body. Understanding these interactions is essential for predicting the compound's pharmacokinetics and pharmacodynamics, which can inform its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Study on GPR88 Agonists : Research has shown that modifications to the compound can lead to improved agonist activity at GPR88 receptors, which are implicated in neurological functions. This suggests potential applications in treating addiction disorders .

- HCV Protease Inhibitors : Investigations into similar compounds have demonstrated their effectiveness as protease inhibitors against Hepatitis C virus (HCV), indicating that derivatives of this compound could also be explored for antiviral therapies .

Comparison with Similar Compounds

Structural and Functional Insights

- Nitrogen-Containing Groups: The nitro group in introduces polarity and electron-withdrawing effects, impacting reactivity in synthetic pathways.

- Stereochemistry : Enantiomeric forms (e.g., ’s (S)-configuration) are critical for receptor binding in pharmaceuticals, as seen in β-agonists like Ritodrine .

Preparation Methods

Synthesis via Nitro-Alcohol Acid Intermediate (CN101610991A)

This method involves:

- Step A: Coupling of nitro-paraffin with oxoethanoic acid to form nitro-alcohol acid intermediate.

- Preparation of Nitro-Paraffin: Starting from cyclobutylmethanol, oxidation with a free-radical method using 2,2,6,6-tetramethylpiperidino oxygen base yields tetramethylene formaldehyde.

- Coupling with Nitromethane: The aldehyde intermediate is reacted with nitromethane to form nitro-alcohol.

- Conversion to Nitro-Paraffin: Through acetylation and subsequent transformations, nitro-alcohol is converted to nitro-paraffin.

- Final Steps: Reduction of nitro groups and further functional group manipulations yield the amino alcohol hydrochloride salt.

This method emphasizes radical oxidation and nitro group chemistry to build the amino alcohol backbone.

Improved Cyanohydrin-Based Process (WO2009085858A1)

This process improves yield and safety by:

- Use of Acetone Cyanohydrin: Reacted with intermediate compounds in dimethyl sulfoxide (DMSO) with potassium carbonate as catalyst.

- Avoidance of Metal Cyanides: Unlike earlier methods using potassium cyanide, this approach eliminates toxic metal cyanide reagents, reducing hazardous waste.

- One-Pot Reaction: The cyanohydrin addition and subsequent oxidation steps are combined without intermediate isolation or solvent swaps, which reduces decomposition and improves yield.

- Oxidation Step: Employs TEMPO-mediated oxidation in dichloromethane, providing a clean reaction environment.

- Yield Improvement: The process achieves isolated yields greater than 80% from key intermediates, a significant improvement over previous yields (~67%).

Protecting Group Strategy

- The amino group is protected with tert-butoxycarbonyl (BOC) during intermediate stages to prevent side reactions.

- BOC protection allows selective transformations and is removed in final steps to yield the free amino alcohol hydrochloride.

Workup and Purification

- The improved process avoids aqueous cyanide waste streams, minimizing environmental impact.

- Organic solvents such as dichloromethane and DMSO are used strategically for solubility and reaction compatibility.

- Standard washing steps with aqueous sodium bicarbonate, hydrochloric acid, and brine are employed to purify intermediates.

- Drying agents like magnesium sulfate are used before final isolation under vacuum.

Comparative Data Table of Key Preparation Steps

| Step | Method Description | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitro-Paraffin Formation | Radical oxidation of cyclobutylmethanol to aldehyde, coupling with nitromethane | 2,2,6,6-Tetramethylpiperidino oxygen base, nitromethane | Not specified | Radical oxidation critical for aldehyde formation |

| Nitro-Alcohol Acid Coupling | Coupling nitro-paraffin with oxoethanoic acid | Acetic anhydride, acetylation steps | Not specified | Intermediate for amino alcohol synthesis |

| Cyanohydrin Addition | Reaction of intermediate with acetone cyanohydrin in DMSO, catalyzed by K2CO3 | Acetone cyanohydrin, K2CO3, DMSO | >80% isolated yield (overall) | One-pot process, avoids metal cyanides |

| Oxidation | TEMPO-mediated oxidation in dichloromethane | TEMPO, peroxide, DCM | Clean reaction, high yield | Avoids aqueous workup, improves purity |

| Final Deprotection & Salt Formation | Removal of BOC protecting group, formation of hydrochloride salt | Acidic conditions (HCl) | High purity product | Standard salt formation for stability |

Research Findings and Process Advantages

- The improved cyanohydrin-based process significantly reduces hazardous waste by eliminating metal cyanides and aqueous cyanide waste streams.

- One-pot reaction sequences reduce intermediate handling, minimizing decomposition and improving overall yield.

- Use of DMSO as solvent in cyanohydrin addition and oxidation steps allows seamless transition without solvent swaps.

- TEMPO-mediated oxidation in dichloromethane offers a clean and efficient oxidation step.

- Protecting group strategies with BOC ensure selectivity and stability during multi-step synthesis.

- These methods are scalable and suitable for industrial production of the hydrochloride salt of 3-amino-2-(cyclobutylmethyl)propan-1-ol.

Q & A

Q. What is the structural configuration of 3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride, and how does the cyclobutylmethyl group influence its reactivity?

The compound features a central propan-1-ol backbone with an amino group at position 3 and a cyclobutylmethyl substituent at position 2, forming a hydrochloride salt. The cyclobutylmethyl group introduces steric hindrance due to its non-planar cyclobutane ring, which can slow nucleophilic substitution reactions but enhance hydrophobic interactions in biological systems. The hydrochloride salt improves solubility in polar solvents, facilitating use in aqueous reactions .

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

A common method involves reacting 3-amino-2-(cyclobutylmethyl)propan-1-ol with hydrochloric acid under controlled conditions (e.g., 0–5°C, inert atmosphere) to prevent decomposition. Key parameters include:

- Stoichiometry: Excess HCl ensures complete protonation of the amino group.

- Solvent choice: Anhydrous ethanol or methanol minimizes side reactions.

- Purification: Recrystallization from ethanol/ether mixtures yields high-purity crystals (>98%) .

Advanced Research Questions

Q. How can researchers mitigate instability issues in this compound during storage or experimental procedures?

The compound’s instability arises from hygroscopicity and sensitivity to heat. Methodological solutions include:

Q. What analytical techniques are optimal for characterizing the purity and stereochemical integrity of this compound?

A multi-technique approach is recommended:

- HPLC-MS: Quantifies purity (>99%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).

- NMR (¹H/¹³C): Confirms stereochemistry; cyclobutylmethyl protons exhibit distinct coupling patterns (J = 8–10 Hz).

- X-ray crystallography: Resolves absolute configuration, critical for structure-activity relationship studies .

Q. How do structural modifications (e.g., cyclobutyl vs. cyclopropyl groups) impact the compound’s biological or chemical reactivity?

Comparative studies using analogues reveal:

- Cyclobutyl vs. cyclopropyl: The cyclobutyl group increases steric bulk, reducing enzymatic metabolism rates (e.g., cytochrome P450) but enhancing binding affinity to hydrophobic pockets in receptors.

- Hydrochloride vs. free base: The hydrochloride form improves aqueous solubility by 3–5-fold, critical for in vitro assays. Data from structural analogs (e.g., Ritodrine Hydrochloride) support these trends .

Q. What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?

Discrepancies often stem from variations in reaction scaling or purification methods. To reconcile

- Standardize protocols: Use USP-grade solvents and calibrated equipment.

- Validate purity: Cross-check via orthogonal methods (e.g., elemental analysis + NMR).

- Optimize crystallization: Slow cooling (1°C/min) enhances crystal uniformity .

Methodological Focus

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for binding.

- Molecular docking: Use Schrödinger Suite or AutoDock to predict binding modes, guided by NMR-derived structural data .

Q. What computational tools are effective for modeling the compound’s reactivity in silico?

- DFT calculations (Gaussian 16): Optimize geometry and predict reaction pathways (e.g., acid-base behavior).

- MD simulations (GROMACS): Simulate solvation dynamics and stability in biological membranes.

- ADMET prediction (SwissADME): Estimate bioavailability and toxicity profiles pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.